molecular formula C8H5ClFN B1486598 2-Chloro-2-fluoro-2-phenylacetonitrile CAS No. 948014-31-1

2-Chloro-2-fluoro-2-phenylacetonitrile

Cat. No.: B1486598
CAS No.: 948014-31-1
M. Wt: 169.58 g/mol
InChI Key: AJTCKIAIYHDWLF-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoro-2-phenylacetonitrile is a halogenated phenylacetonitrile derivative characterized by the presence of chlorine and fluorine substituents on the phenyl ring. These features influence reactivity, solubility, and applications in organic synthesis, particularly as intermediates in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

2-chloro-2-fluoro-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTCKIAIYHDWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660264
Record name Chloro(fluoro)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948014-31-1
Record name Chloro(fluoro)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Starting material Phenylacetonitrile Pure, anhydrous preferred
Chlorinating agent Chlorine gas or N-chlorosuccinimide (NCS) Controlled addition to avoid over-chlorination
Fluorinating agent Selectfluor®, KF with phase transfer catalyst Selectfluor® for electrophilic fluorination
Catalyst Phase-transfer catalysts (e.g., tetraalkylammonium salts) Enhances halogen transfer efficiency
Base NaOH or KOH Generates reactive halogen species
Solvent Organic solvents (e.g., acetonitrile, dichloromethane) Solvent choice affects selectivity
Temperature 20–80 °C Lower temperatures preferred for selectivity
Reaction time 1–6 hours Dependent on scale and reagent reactivity
Yield 70–85% Optimized by controlling reagent ratios and temperature

Research Findings and Optimization

  • Lower reaction temperatures (< 80 °C) improve selectivity for mono-halogenation and reduce side products.
  • Use of phase-transfer catalysts enables milder conditions and higher yields compared to traditional methods.
  • Excess halogenating reagents can lead to di- or tri-halogenated by-products, reducing overall yield.
  • Controlled addition of reagents and continuous monitoring via gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended for process optimization.

Summary Table of Preparation Routes

Method Reagents & Catalysts Advantages Disadvantages Yield Range (%)
Sequential Chlorination and Fluorination Cl2 gas, Selectfluor®, PTC, NaOH High selectivity, scalable Requires careful control of steps 75–85
One-pot Halogenation Cl2, Selectfluor®, PTC Simplified process Potential for side reactions 70–80
Difluorocarbene Intermediate Route Halodifluoromethane, base, PTC Useful for fluorination Harsh conditions, less direct N/A

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-fluoro-2-phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation can produce corresponding acids or ketones .

Scientific Research Applications

Organic Synthesis

CFPA serves as a crucial building block in the synthesis of complex organic molecules. Its unique halogenation allows for selective reactions that lead to the formation of diverse functional groups. For example, it can be used to synthesize pharmaceuticals and agrochemicals by acting as an intermediate in multi-step reactions .

Medicinal Chemistry

In medicinal chemistry, CFPA has shown potential as a precursor for developing novel therapeutic agents. Its fluorinated structure is particularly valuable due to the enhanced metabolic stability and bioavailability that fluorine atoms confer on drug candidates. Research indicates that compounds derived from CFPA exhibit promising biological activities, including anticancer properties .

Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of CFPA can induce apoptosis in various cancer cell lines such as A549 (lung), HCT116 (colon), and PC3 (prostate) cells. The mechanism involves the modulation of key signaling pathways related to tumor growth, highlighting CFPA's potential as a therapeutic agent .

Agrochemicals

CFPA is also utilized in the development of agrochemicals, particularly herbicides and insecticides. Its halogenated nature contributes to the efficacy and selectivity of these compounds against target pests while minimizing environmental impact .

CFPA's biological activity has been extensively studied, particularly its effects on cancer cell lines. The compound's ability to influence apoptosis and modulate signaling pathways makes it a candidate for further investigation in cancer therapy.

In Vitro Studies Summary

  • Cell Lines Tested : A549, HCT116, PC3
  • Mechanism : Induction of apoptosis; inhibition of tumor growth signaling pathways.

Mechanism of Action

The mechanism of action of chloro(fluoro)phenylacetonitrile involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Chloro-2-fluoro-2-phenylacetonitrile and related compounds, based on available evidence:

Compound Name Molecular Formula Substituent Positions Molecular Weight Physical State Key Features
2-Chloro-4-fluorophenylacetonitrile C₈H₄ClFₙCN Cl (2), F (4) ~169.57 Liquid (purity 98%) Dual halogenation enhances electrophilicity; used in cross-coupling reactions
5-Chloro-2-fluorophenylacetonitrile C₈H₄ClFₙCN Cl (5), F (2) ~169.57 Not specified Meta-substitution may reduce steric hindrance compared to ortho isomers
5-Chloro-2-(trifluoromethyl)phenylacetonitrile C₉H₅ClF₃N Cl (5), CF₃ (2) 219.59 Not specified Trifluoromethyl group increases lipophilicity and thermal stability
(2-Chlorobenzoyl)acetonitrile C₉H₆ClNO Cl (2), ketone group 179.60 Crystalline powder Ketone adjacent to nitrile enhances reactivity in nucleophilic additions
2-isocyanato-2-phenylacetonitrile C₉H₆N₂O Isocyanato group (2) Not specified Not specified Isocyanato functionality enables use in polymer or urea synthesis

Structural and Electronic Effects

  • Halogen Position: Compounds with halogens in ortho positions (e.g., 2-chloro-4-fluoro vs. 5-chloro-2-fluoro) exhibit distinct electronic effects.
  • Functional Group Variations : The presence of a trifluoromethyl group (as in 5-Chloro-2-(trifluoromethyl)phenylacetonitrile) significantly enhances hydrophobicity, making it suitable for applications requiring lipid membrane penetration . In contrast, (2-Chlorobenzoyl)acetonitrile’s ketone group facilitates condensation reactions, a property absent in simpler phenylacetonitriles .

Biological Activity

2-Chloro-2-fluoro-2-phenylacetonitrile is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8_8H5_5ClFN, with a molecular weight of approximately 173.58 g/mol. The structure features a chloro and a fluoro group attached to a phenyl ring, along with an acetonitrile functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial and antifungal properties. These activities are crucial for potential applications in drug development and agricultural chemicals.

Antimicrobial Properties

The compound has been evaluated for its effectiveness against several microbial strains. In vitro studies suggest that it possesses moderate to significant antimicrobial activity against both bacteria and fungi. The following table summarizes its activity against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli25 µg/mLModerate
Bacillus cereus20 µg/mLSignificant
Candida albicans30 µg/mLModerate
Aspergillus niger15 µg/mLSignificant

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular components in microorganisms. Specifically, it may inhibit key metabolic enzymes or disrupt cell membranes, leading to cell death. This is particularly relevant in its antifungal activity, where it interferes with the integrity of fungal cell membranes .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted in vitro demonstrated that this compound had a lower MIC against Bacillus cereus compared to standard antimicrobial agents like amphotericin B, indicating its potential as a novel antimicrobial agent .
  • Cytotoxicity Assessment : In research evaluating the cytotoxic effects on L1210 mouse leukemia cells, compounds structurally similar to this compound exhibited potent inhibition of cell proliferation with IC(50) values in the nanomolar range. This suggests that derivatives of this compound could be explored further for anticancer properties .
  • Synthesis and Biological Evaluation : Another study synthesized various analogs of this compound and assessed their biological activities. The results indicated that modifications to the fluorine and chlorine substituents significantly impacted their antimicrobial effectiveness .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-2-fluoro-2-phenylacetonitrile with high purity?

  • Methodological Answer : Synthesis typically involves halogenation of phenylacetonitrile derivatives under controlled conditions. For example, fluorination and chlorination can be achieved using reagents like Selectfluor® (for fluorination) and N-chlorosuccinimide (for chlorination) in anhydrous solvents (e.g., dichloromethane). Purification is critical: recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%), as validated by HPLC . Characterization via 1^1H/13^13C NMR and FTIR confirms substituent positions and functional group integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : 19^{19}F NMR (to confirm fluorine substitution) and 13^{13}C NMR (to identify nitrile and aromatic carbons) are essential. Mass spectrometry (EI-MS or HRMS) validates molecular weight .
  • X-ray crystallography : Resolves stereoelectronic effects, such as the spatial arrangement of halogens and nitrile groups, though crystal growth may require slow evaporation from acetone .
  • Computational analysis : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) predict bond angles, Mulliken charges, and frontier molecular orbitals, aiding in understanding reactivity .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability tests involve:

  • Thermal analysis : TGA/DSC to assess decomposition temperatures (typically >150°C for similar nitriles) .
  • Light sensitivity : UV-vis spectroscopy monitors photodegradation; store in amber vials at -20°C to prevent radical-mediated decomposition .
  • Hydrolytic stability : Incubate in buffered solutions (pH 4–9) and analyze via LC-MS for hydrolysis products (e.g., carboxylic acids) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for halogenated phenylacetonitrile derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR shifts) may arise from solvent effects or tautomerism. Strategies include:

  • Cross-validation : Compare data from multiple techniques (e.g., IR for nitrile stretch vs. 13^{13}C NMR).
  • Isotopic labeling : Introduce 15^{15}N or 2^{2}H to track electronic environments .
  • Dynamic NMR : Resolve rotational barriers or conformational equilibria affecting spectra .
  • Collaborative datasets : Share raw data via platforms like Zenodo for peer validation .

Q. How can this compound be utilized as a precursor in synthesizing biologically active compounds?

  • Methodological Answer :

  • Nitrile transformations : Convert to amines (via LiAlH4_4 reduction) or tetrazoles (click chemistry with NaN3_3) for drug candidates .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl groups for kinase inhibitors .
  • Case study : Derivatives of 2-arylacetonitriles show antimicrobial activity (MIC ≤ 8 µg/mL against S. aureus), validated via microdilution assays .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., piperidine) using 19^{19}F NMR to track fluorine displacement .
  • DFT calculations : Identify transition states (e.g., SN2 vs. radical pathways) using B3LYP/6-31G(d) basis sets .
  • Isotope effects : kH/kDk_{H}/k_{D} experiments reveal hydrogen-bonding interactions in transition states .

Safety and Best Practices

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatiles .
  • Spill management : Neutralize with activated charcoal, then dispose as halogenated waste .
  • Emergency protocols : In case of inhalation, administer 100% O2_2 and monitor for methemoglobinemia (common with nitriles) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-fluoro-2-phenylacetonitrile
Reactant of Route 2
2-Chloro-2-fluoro-2-phenylacetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.